molecular formula C10H11NO3 B2800061 phenyl N-(oxetan-3-yl)carbamate CAS No. 1531803-82-3

phenyl N-(oxetan-3-yl)carbamate

Cat. No. B2800061
CAS RN: 1531803-82-3
M. Wt: 193.202
InChI Key: SNQLCXRRFVMFKK-UHFFFAOYSA-N
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Description

Phenyl N-(oxetan-3-yl)carbamate is a chemical compound with the molecular formula C10H11NO3 . It is a carbamate ester, which is a class of organic compounds that find wide application in the chemical industry .


Synthesis Analysis

The synthesis of carbamates like phenyl N-(oxetan-3-yl)carbamate can be achieved through carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .


Molecular Structure Analysis

The molecular structure of phenyl N-(oxetan-3-yl)carbamate contains a total of 26 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aromatic), 1 ether (aliphatic), and 1 Oxetane .


Chemical Reactions Analysis

Carbamate synthesis by carbamoylation is a common reaction involving carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .


Physical And Chemical Properties Analysis

Phenyl carbamate, a related compound, has a density of 1.2±0.1 g/cm3, a boiling point of 278.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Mechanism of Action

The phosphorylated or carbamylated enzyme is no longer capable of effecting the hydrolysis of ACh; this results in a buildup of the neurotransmitter at a nerve synapse or neuromuscular junction .

Future Directions

Carbamates have wide applications in the chemical industry and are important intermediates in the synthesis of pharmaceuticals and agrochemicals . The development of environmentally friendly processes for the synthesis of carbamates, such as the reaction of amines with organic carbonates like dimethyl carbonate, is a step towards sustainability and efficiency in chemical processes .

properties

IUPAC Name

phenyl N-(oxetan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(11-8-6-13-7-8)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLCXRRFVMFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(oxetan-3-yl)carbamate

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